STING agonist-20-Ala-amide-PEG2-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-20-Ala-amide-PEG2-C2-NH2: is an active scaffold that includes a stimulator of interferon genes (STING). This compound is utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) and is primarily used in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-20-Ala-amide-PEG2-C2-NH2 involves multiple steps, including the incorporation of polyethylene glycol (PEG) and amino acid residues. The exact synthetic route and reaction conditions are proprietary and typically involve specialized reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. This involves large-scale synthesis using automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: STING agonist-20-Ala-amide-PEG2-C2-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction and include specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound .
Scientific Research Applications
STING agonist-20-Ala-amide-PEG2-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of complex molecules.
Biology: Studied for its role in immune response modulation.
Medicine: Investigated for its potential in cancer therapy and vaccine development.
Industry: Utilized in the production of immune-stimulating antibody conjugates (ISACs) for research purposes
Mechanism of Action
STING agonist-20-Ala-amide-PEG2-C2-NH2 exerts its effects by stimulating the STING pathway. This activation leads to the production of interferons and other cytokines, which play a crucial role in the immune response. The molecular targets include STING receptors, and the pathways involved are related to innate immunity and inflammation .
Comparison with Similar Compounds
- STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA
- Other STING agonists
Comparison: this compound is unique due to its specific structure, which allows for targeted activation of the STING pathway. Compared to other STING agonists, it offers a distinct balance of efficacy and safety, making it a valuable tool in cancer research and immunotherapy .
Properties
Molecular Formula |
C46H57N13O12 |
---|---|
Molecular Weight |
984.0 g/mol |
IUPAC Name |
3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate |
InChI |
InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1 |
InChI Key |
SMHIUUMWALWYLI-DRUWVYPFSA-N |
Isomeric SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.